molecular formula C22H24N4O2S2 B2743091 4-(tert-butyl)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392291-60-0

4-(tert-butyl)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2743091
CAS No.: 392291-60-0
M. Wt: 440.58
InChI Key: LGSLBUWGUXTKGI-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O2S2 and its molecular weight is 440.58. The purity is usually 95%.
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Biological Activity

The compound 4-(tert-butyl)-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of thiadiazole and has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse scientific literature.

  • Molecular Formula: C21H23N5O5S2
  • Molecular Weight: 489.6 g/mol
  • CAS Number: 903349-26-8

Synthesis

The synthesis typically involves multi-step reactions starting from thiosemicarbazides and carboxylic acids under controlled conditions. Common solvents used include ethanol and dimethylformamide. The synthesis pathways are optimized for yield and purity, often employing recrystallization or chromatography for purification.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that these compounds inhibit bacterial growth by disrupting cell wall synthesis and metabolic pathways .

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer potential. Studies have reported that certain derivatives exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, hybrid molecules containing thiadiazole moieties have shown promising antitumor activities in preclinical models .

Anti-inflammatory Effects

Some derivatives of thiadiazole have been noted for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1β. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Cell Signaling Pathways: Modulation of signaling pathways involved in inflammation and apoptosis is a key mechanism through which this compound exerts its effects.
  • Reactive Oxygen Species (ROS) Regulation: Some studies suggest that thiadiazole derivatives can influence ROS levels, contributing to their cytotoxicity against cancer cells .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various thiadiazole derivatives, it was found that compounds similar to the target compound effectively inhibited the growth of Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, indicating a strong potential for development as a new class of antimicrobial agents .

Study 2: Anticancer Activity

A series of experiments conducted on human cancer cell lines demonstrated that certain thiadiazole derivatives induced apoptosis in a dose-dependent manner. Flow cytometry analyses revealed an increase in sub-G1 phase cells, indicating cell death. Additionally, Western blot analyses showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Properties

IUPAC Name

4-tert-butyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S2/c1-14-5-11-17(12-6-14)23-18(27)13-29-21-26-25-20(30-21)24-19(28)15-7-9-16(10-8-15)22(2,3)4/h5-12H,13H2,1-4H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSLBUWGUXTKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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